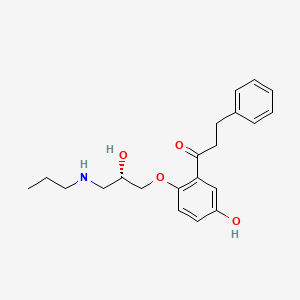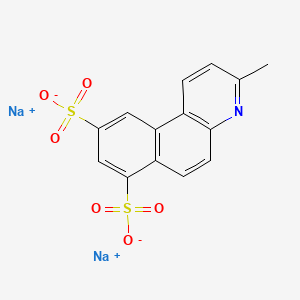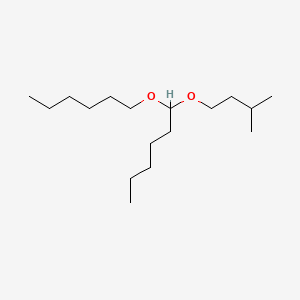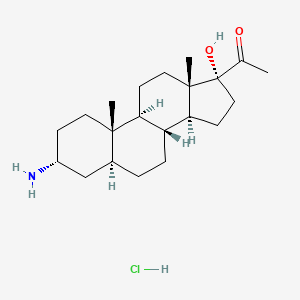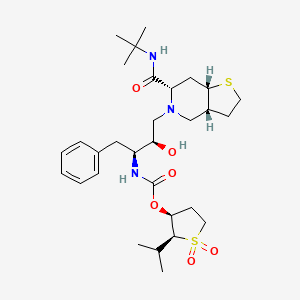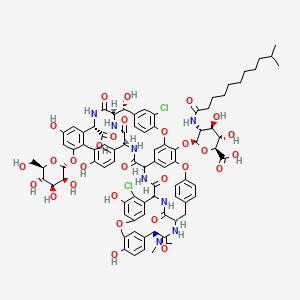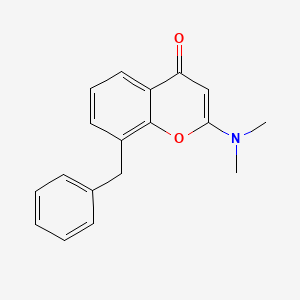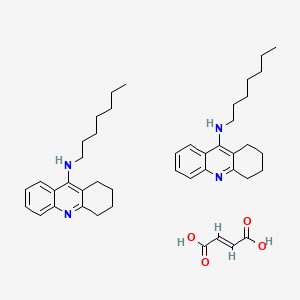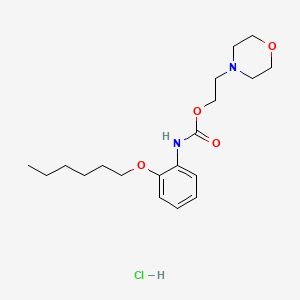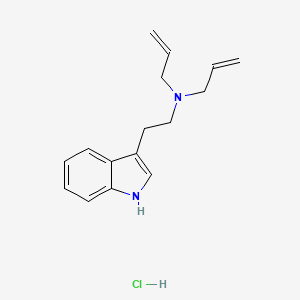
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various fields due to its cationic nature, which allows it to interact with negatively charged molecules. This compound is particularly known for its applications in the modification of polymers, especially chitosan, to enhance their solubility and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-hydroxypropyl)trimethyl-, (+)- typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out in an aqueous medium, and the temperature is controlled to prevent the formation of by-products. The general reaction scheme is as follows :
Reaction of Trimethylamine with Epichlorohydrin:
Industrial Production Methods
In industrial settings, the production of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is carried out in large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ion.
Quaternization Reactions: It can quaternize other compounds, such as chitosan, to form quaternary ammonium derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Conditions: Reactions are typically carried out in aqueous or alcoholic solutions at controlled temperatures (30-50°C).
Major Products
Quaternary Ammonium Derivatives: These are the primary products formed when ammonium, (2-hydroxypropyl)trimethyl-, (+)- reacts with nucleophiles.
Scientific Research Applications
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is primarily based on its cationic nature. The positively charged ammonium group interacts with negatively charged molecules, such as bacterial cell membranes, leading to disruption of the membrane integrity and subsequent cell death. This interaction also enhances the solubility and reactivity of modified polymers .
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-2-hydroxypropyl)trimethylammonium chloride
- N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride
- Glycidyl trimethylammonium chloride
Uniqueness
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- is unique due to its specific structure that allows for efficient quaternization of polymers, enhancing their solubility and antimicrobial properties. Its ability to form stable cationic derivatives makes it highly valuable in various applications, particularly in the biomedical field .
Properties
CAS No. |
28835-52-1 |
|---|---|
Molecular Formula |
C6H16NO+ |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
[(2S)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1/t6-/m0/s1 |
InChI Key |
JPKKMFOXWKNEEN-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)O |
Canonical SMILES |
CC(C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

